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Abstract
The nematode Caenorhabditis elegans utilizes a complex language of small-molecule

pheromones, known as ascarosides, to regulate critical life decisions, including developmental

timing, mating, and social behaviors. A key component of this chemosensory system is the G-

protein coupled receptor (GPCR) SRG-37, which, along with its partially redundant paralog

SRG-36, functions as a specific receptor for the dauer-inducing pheromone ascaroside #5

(ascr#5).[1][2] This technical guide provides a comprehensive overview of SRG-37, detailing its

role in distinct signaling pathways, summarizing key quantitative data from functional assays,

and providing detailed experimental protocols for its study.

Core Function and Expression of SRG-37
SRG-37 is a serpentine receptor belonging to the class G family of chemoreceptors in C.

elegans.[3] Its primary role is the perception of ascr#5, a specific ascaroside that influences

developmental and neurological processes.

Ligand Specificity: SRG-37 is specifically required for the perception of ascr#5. Strains with

deletions in the genomic region containing srg-36 and srg-37 exhibit resistance to ascr#5-

induced dauer formation but maintain normal sensitivity to other ascarosides.[2]

Expression and Localization: SRG-37 is strongly expressed in the ASI pair of amphid

sensory neurons.[2][4] Within these neurons, the receptor localizes to the sensory cilia, the

primary site of environmental chemical detection.[2]
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Functional Redundancy: SRG-37 shares a high degree of functional overlap with SRG-36.

Both genes are located in a tandem repeat on the X chromosome and are often disrupted

together in ascr#5-resistant wild isolates.[2][5] Experiments have shown that complementing

these resistant strains with cDNA from either srg-36 or srg-37 can restore sensitivity to

ascr#5, indicating at least partial redundancy.[2]

Signaling Pathways and Biological Roles
SRG-37 is a critical upstream component in at least two distinct signaling cascades: the

regulation of the dauer developmental diapause and the promotion of axon regeneration.

Dauer Formation
Under conditions of high population density and limited food, C. elegans larvae can enter a

stress-resistant, alternative developmental stage called the dauer larva.[6] Ascarosides,

including ascr#5, are the key signals for population density. The binding of ascr#5 to SRG-37

in the ASI neurons is a crucial input for this decision. This signal is integrated with other

environmental cues and transduced through conserved signaling pathways, including TGF-β

and insulin/IGF-1 signaling (IIS), which ultimately converge on the nuclear hormone receptor

DAF-12 to regulate the transcriptional program for dauer entry.[7][8]
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Caption: SRG-37 signaling pathway in dauer formation.
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Axon Regeneration
Recent studies have uncovered a surprising role for ascaroside signaling in the nervous

system's response to injury. Specifically, ascr#5 signaling via SRG-36/SRG-37 promotes adult-

specific axon regeneration.[1] In this pathway, SRG-37 acts as the upstream GPCR that, upon

activation by ascr#5, stimulates the Gqα protein EGL-30.[1] This activation initiates a

downstream JNK MAP kinase cascade, a pathway known to be a positive regulator of axon

regeneration in C. elegans.[1]
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Caption: SRG-37 signaling pathway in axon regeneration.

Quantitative Data Presentation
Quantitative analysis of SRG-37 function has primarily been conducted through behavioral and

developmental assays.

Table 1: ascr#5-Induced Dauer Formation
This table summarizes the response of different C. elegans genotypes to ascr#5 treatment.

The data highlight the essential role of srg-37 in this process.

Genotype
ascr#5
Concentration

Temperature
% Dauer
Formation
(Normalized)

Reference

N2 (Wild-type) 2 µM 25 °C ~80-90% [5]

srg-37(ean179)

natural deletion
2 µM 25 °C

~10-20%

(Reduced

Sensitivity)

[5]

srg-37(Δ)

CRISPR deletion
2 µM 25 °C

~0-10%

(Resistant)
[5]

srg-36(Δ)

CRISPR deletion
2 µM 25 °C

~70-80%

(Slightly

Reduced)

[5]

srg-36(Δ); srg-

37(Δ) double

mutant

2 µM 25 °C
~0-5% (Fully

Resistant)
[5]

Data are estimated from published figures and represent the general trend. Exact values may

vary between experiments.

Table 2: Ascaroside-Induced Calcium Transients in ASH
Neurons
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This table shows the results of ectopically expressing srg-37 in the ASH nociceptive neurons,

which do not normally express this receptor. This "gain-of-function" approach demonstrates

that SRG-37 is sufficient to confer ascr#5 sensitivity to a naive neuron.

Ectopic Expression
in ASH

Ascaroside
Stimulus

Peak GCaMP3
Response (ΔF/F %)

Reference

srg-37
C6 Ascaroside

(ascr#5)
~150-200% [3]

srg-37 C3 Ascaroside
No significant

response
[3]

Control (No ectopic

expression)

C6 Ascaroside

(ascr#5)

No significant

response
[3]

ΔF/F % represents the percentage change in fluorescence of the GCaMP3 calcium sensor

upon stimulation.

Experimental Protocols
Detailed methodologies are crucial for the reproducible study of SRG-37 function. The following

are standard protocols for key assays.

Protocol: ascr#5-Induced Dauer Formation Assay
This assay quantifies the propensity of a worm population to enter the dauer stage in response

to a specific concentration of ascr#5.

Worm Synchronization:

Bleach gravid adult hermaphrodites to harvest eggs.

Wash eggs three times in M9 buffer.

Allow eggs to hatch overnight in M9 buffer without food to obtain a synchronized

population of L1 larvae.

Assay Plate Preparation:
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Prepare 6 cm NGM-lite agar plates.

Prepare a stock solution of ascr#5 in ethanol. Dilute to the final desired concentration

(e.g., 2 µM) in a suspension of OP50 E. coli. For control plates, use an equivalent volume

of ethanol in the OP50 suspension.[5]

Spot 50 µL of the ascr#5/OP50 or control/OP50 mixture onto the center of the assay

plates and allow to dry.

Assay Execution:

Transfer approximately 100-150 synchronized L1 larvae to each assay plate.

Incubate plates at the desired temperature (e.g., 25°C) for 48-72 hours.[5]

Scoring and Data Analysis:

After incubation, add a drop of 1% sodium dodecyl sulfate (SDS) to the edge of the

bacterial lawn. Dauer larvae are resistant to SDS and will continue moving, while non-

dauer animals will be rapidly paralyzed and killed.

Count the number of surviving (dauer) and dead (non-dauer) worms under a dissecting

microscope.

Calculate the percentage of dauer formation for each plate: (Number of Dauer Larvae /

Total Number of Larvae) * 100.

Perform the assay in triplicate for each condition and genotype.

Protocol: Ectopic Expression and Chemosensation
Assay
This protocol describes how to test if SRG-37 can confer ascr#5 sensitivity to a neuron that

does not normally sense it, such as the ASH avoidance neuron.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b3345685?utm_src=pdf-body
https://www.researchgate.net/figure/A-natural-variant-in-the-ascr5-receptor-gene-srg-37-underlies-natural-differences-in_fig3_335990926
https://www.benchchem.com/product/b3345685?utm_src=pdf-body
https://www.researchgate.net/figure/A-natural-variant-in-the-ascr5-receptor-gene-srg-37-underlies-natural-differences-in_fig3_335990926
https://www.benchchem.com/product/b3345685?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3345685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Strain Preparation

Behavioral Assay

Data Analysis

1. Generate Transgenic Strain
(e.g., PASH::srg-37::gfp) via

microinjection.

2. Synchronize worms to
young adult stage.

3. Prepare quadrant chemotaxis
plate (NGM agar). [12]

4. Spot two quadrants with
ascr#5 + anesthetic (e.g., NaN3).

5. Spot two control quadrants
with solvent + anesthetic.

6. Place ~100 washed worms
at the origin.

7. Incubate for 1 hour.

8. Count worms in each
of the four quadrants.

9. Calculate Chemotaxis Index:
CI = (WormsTest - WormsControl) / TotalWorms

Click to download full resolution via product page

Caption: Experimental workflow for an ascr#5 avoidance assay.
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Transgenesis:

Create a DNA construct where the srg-37 coding sequence is driven by a promoter

specific to the target neuron (e.g., the sra-6 promoter for ASH neurons).

Generate transgenic animals by microinjecting this construct, along with a co-injection

marker, into the gonad of wild-type worms.

Chemotaxis Plate Preparation:

Use a standard 4-quadrant petri dish with chemotaxis agar.[9]

Prepare a "Test" solution of ascr#5 in a suitable solvent (e.g., ethanol) mixed with an

anesthetic like sodium azide.

Prepare a "Control" solution with only the solvent and anesthetic.

Spot 1 µL of the Test solution on two opposing quadrants and 1 µL of the Control solution

on the other two quadrants.[9]

Assay and Scoring:

Wash synchronized young adult worms in M9 buffer to remove bacteria.[10]

Place a drop containing 50-200 worms at the center (origin) of the plate.[9]

Allow the assay to run for 1 hour.

Count the number of worms in the test quadrants (N_test) and control quadrants

(N_control).

Calculate the Chemotaxis Index (CI) = (N_test - N_control) / (N_test + N_control). A

negative CI indicates avoidance.

Implications for Research and Drug Development
SRG-37 represents an important node in the neuro-hormonal regulation of development and

neuronal repair in C. elegans. Its specificity for ascr#5 and its role as a GPCR make it an
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intriguing subject for further study.

Neuroscience: The discovery of its role in axon regeneration opens up new avenues for

investigating how environmental chemical signals can influence nervous system repair.[1]

Drug Development: As a GPCR, SRG-37 belongs to a highly "druggable" class of proteins.

While a direct homolog does not exist in humans, the signaling pathways it modulates (Gqα,

JNK) are highly conserved. Understanding the structure-function relationship of SRG-37 and

its interaction with ascr#5 could provide insights into the design of novel molecules that

target related GPCRs in other organisms.

Future Research: Key unanswered questions include the precise downstream effectors of

the G-protein signaling cascade in the ASI neuron, the potential for heterodimerization with

other GPCRs, and the full range of biological processes that are modulated by the

ascr#5/SRG-37 signaling axis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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